molecular formula C13H21NO B8678658 N-Hexyl-3-methoxyaniline CAS No. 72504-91-7

N-Hexyl-3-methoxyaniline

Cat. No.: B8678658
CAS No.: 72504-91-7
M. Wt: 207.31 g/mol
InChI Key: KDAAZJGHSSHRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-3-methoxyaniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the 3-position of the benzene ring and a hexyl (C₆H₁₃) alkyl chain attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.32 g/mol. However, specific data on its synthesis, applications, or safety remain undocumented in the provided evidence.

Properties

CAS No.

72504-91-7

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-hexyl-3-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-3-4-5-6-10-14-12-8-7-9-13(11-12)15-2/h7-9,11,14H,3-6,10H2,1-2H3

InChI Key

KDAAZJGHSSHRLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Hexyl-3-methoxyaniline with three analogous compounds from the provided evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound Not provided C₁₃H₂₁NO N-Hexyl, 3-methoxy 207.32 High lipophilicity (inferred)
N-Methyl-3-phenylmethoxyaniline 33905-38-3 C₁₄H₁₅NO N-Methyl, 3-benzyloxy 213.28 Requires strict safety protocols
3-Methoxydiphenylamine 101-16-6 C₁₃H₁₃NO N-Phenyl, 3-methoxy 199.25 Industrial intermediates
Triazole-linked 3-methoxyaniline 1707585-95-2 C₁₈H₂₀N₆O₂ Triazole core, 3/4-methoxy groups 352.39 Pharmaceutical intermediate

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The hexyl group in this compound enhances lipophilicity compared to shorter alkyl (e.g., N-methyl in ) or aryl (e.g., N-phenyl in ) substituents. This property may improve solubility in non-polar solvents and membrane permeability, relevant for drug design . Benzyloxy () and phenyl () groups introduce aromatic bulk, reducing solubility in polar media .
  • Electronic Effects :

    • The methoxy group in all compounds donates electrons via resonance, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the hexyl chain in this compound may slow reaction kinetics compared to less bulky analogs .
  • Thermal Stability :

    • Longer alkyl chains (e.g., hexyl) generally lower melting points but increase boiling points due to weaker intermolecular forces compared to aryl-substituted amines like 3-methoxydiphenylamine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.